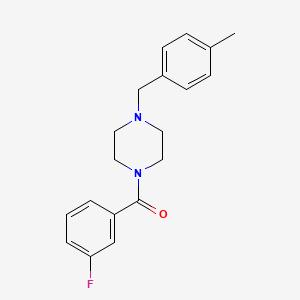
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide, also known as AMPA, is a chemical compound used in scientific research for its ability to activate glutamate receptors. It is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Applications De Recherche Scientifique
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide is commonly used in scientific research to study the mechanisms of glutamate receptors, specifically the N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor. It is used to activate the receptor and study its effects on neuronal signaling, synaptic plasticity, and long-term potentiation. N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide has also been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in studies related to drug addiction and pain management.
Mécanisme D'action
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide works by binding to the N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor and causing an influx of positively charged ions, such as sodium and calcium, into the cell. This influx of ions leads to depolarization of the cell and the generation of an action potential. This mechanism of action is similar to that of glutamate, the endogenous ligand of the N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor.
Biochemical and Physiological Effects:
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide has been shown to have various biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the modulation of neuronal plasticity. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide in lab experiments is its ability to selectively activate the N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor, which allows for the study of specific signaling pathways and the effects of receptor activation. However, one limitation is that N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide can also activate other glutamate receptors, such as the kainate receptor, which can complicate the interpretation of results.
Orientations Futures
For N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide research include the development of more selective N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor agonists and antagonists, the study of the effects of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide on different types of neurons and in different brain regions, and the investigation of the role of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide in various neurological disorders. Additionally, research on the effects of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide on non-neuronal cells, such as immune cells and glial cells, may also be of interest.
Méthodes De Synthèse
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide can be synthesized through various methods, including the reaction of 2-phenylacetyl chloride with 5-acetyl-2-methyl-6-phenyl-4-pyrimidinamine in the presence of a base. Another method involves the reaction of 2-phenylacetyl chloride with 5-acetyl-2-methyl-6-phenyl-4-pyrimidinone in the presence of a base. Both methods result in the formation of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide, which can be purified through recrystallization.
Propriétés
IUPAC Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14(25)19-20(17-11-7-4-8-12-17)22-15(2)23-21(19)24-18(26)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGOEUUNFLUHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC(=O)CC2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)



![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5806202.png)

![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)

